molecular formula C17H12O3 B2569614 2-(Naphthalen-1-yloxy)benzoic acid CAS No. 613669-18-4

2-(Naphthalen-1-yloxy)benzoic acid

Cat. No.: B2569614
CAS No.: 613669-18-4
M. Wt: 264.28
InChI Key: UHYMCGZSUOMOPR-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yloxy)benzoic acid is an organic compound that features a naphthalene ring linked to a benzoic acid moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yloxy)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 1-bromonaphthalene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Hydroxybenzoic acid+1-BromonaphthaleneK2CO3,DMF,Reflux2-(Naphthalen-1-yloxy)benzoic acid\text{2-Hydroxybenzoic acid} + \text{1-Bromonaphthalene} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Reflux}} \text{this compound} 2-Hydroxybenzoic acid+1-BromonaphthaleneK2​CO3​,DMF,Reflux​2-(Naphthalen-1-yloxy)benzoic acid

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: 2-(Naphthalen-1-yloxy)benzyl alcohol.

    Substitution: Various substituted naphthalene derivatives depending on the reagent used.

Scientific Research Applications

2-(Naphthalen-1-yloxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yloxy)benzoic acid, particularly in its role as a TRPM4 inhibitor, involves the inhibition of the transient receptor potential melastatin 4 (TRPM4) channel. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the androgen receptor (AR) signaling pathway, which is crucial in prostate cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthaleneacetic acid: Similar in structure but lacks the benzoic acid moiety.

    1-Naphthaleneacetic acid: Another naphthalene derivative with different substitution patterns.

    Naphthoquinone derivatives: Oxidized forms of naphthalene compounds.

Uniqueness

2-(Naphthalen-1-yloxy)benzoic acid is unique due to its ether linkage between the naphthalene and benzoic acid moieties, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

2-naphthalen-1-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c18-17(19)14-9-3-4-10-16(14)20-15-11-5-7-12-6-1-2-8-13(12)15/h1-11H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYMCGZSUOMOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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